N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 4-methylbenzyl group at position 3 and an acetamide side chain bearing a 3,4-dimethoxyphenyl moiety.
Synthesis and Characterization:
The synthesis likely involves coupling a preformed triazolopyrimidine scaffold with substituted acetamide precursors. Analogous compounds (e.g., ) utilize reactions such as nucleophilic substitution or cyclization in the presence of bases like caesium carbonate in polar aprotic solvents (e.g., DMF) . Characterization via $ ^1H $ NMR, IR, and mass spectrometry (as described in and ) would confirm the structure, with key spectral features including:
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-14-4-6-15(7-5-14)11-28-21-20(25-26-28)22(30)27(13-23-21)12-19(29)24-16-8-9-17(31-2)18(10-16)32-3/h4-10,13H,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKGDHRYCZZVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methylbenzyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl in ) may reduce binding affinity due to steric clashes.
- Solubility : Methoxy groups (target compound) improve water solubility compared to halogenated analogs .
Spectral Comparisons
highlights NMR chemical shift variations in regions A (positions 39–44) and B (positions 29–36) when comparing analogs. For example:
- The target compound’s 3,4-dimethoxyphenyl group would deshield adjacent protons, causing upfield/downfield shifts distinct from chlorophenyl or benzyl derivatives .
- IR spectra would show carbonyl stretches (~1700 cm$ ^{-1} $) for the triazolopyrimidinone core, with minor shifts depending on substituent electronegativity .
Implications of Lumping Strategies
’s lumping strategy groups structurally similar triazolopyrimidines, predicting comparable LogP or metabolic stability. However, substituent-specific differences (e.g., methoxy vs. chloro) necessitate individual profiling for accurate toxicity or activity assessments .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolopyrimidine core and a dimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 366.42 g/mol. The presence of the triazole moiety is significant as it often contributes to the biological activity of compounds.
Anticancer Activity
Recent research has indicated that similar triazolo-pyrimidine derivatives exhibit notable anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell growth) in the low micromolar range against breast cancer cells, suggesting that this compound may possess similar efficacy .
Antitubercular Activity
The potential for this compound to act against Mycobacterium tuberculosis is also noteworthy. In studies involving other pyrimidine derivatives, compounds showed significant activity with IC50 values ranging from 1.35 to 2.18 μM against the bacteria. These findings suggest that this compound could be evaluated for similar antitubercular properties .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are likely multifaceted. It is hypothesized that the triazole ring may interact with specific enzymes or receptors involved in cancer cell signaling pathways or bacterial metabolism. Molecular docking studies have indicated favorable interactions with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancer and bacterial cells .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
